

Coumarin 153: Application Notes and Protocols for Use as a Laser Dye

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MS-153

Cat. No.: B2892545

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 153 is a highly efficient and widely utilized laser dye, known for its broad tunability in the green-yellow region of the visible spectrum.^{[1][2][3]} Its rigidized molecular structure contributes to a high fluorescence quantum yield and good photostability, making it a robust choice for various applications in spectroscopy, biophysics, and materials science.^[4] This document provides detailed application notes and experimental protocols for the effective use of Coumarin 153 as a laser dye.

Coumarin 153's photophysical properties are sensitive to the solvent environment, allowing for the tuning of its emission characteristics.^{[4][5]} This solvatochromism is a key feature that can be exploited to optimize laser performance for specific experimental requirements. The dye is typically pumped using nitrogen lasers (337 nm), excimer lasers (e.g., XeCl at 308 nm), or the third harmonic of Nd:YAG lasers (355 nm).^{[6][7]}

Photophysical and Lasing Properties

The choice of solvent significantly impacts the absorption and emission characteristics, as well as the lasing performance of Coumarin 153. Below is a summary of its key properties in various commonly used solvents.

Table 1: Photophysical Properties of Coumarin 153 in Various Solvents

Solvent	Absorption Max (λ_{abs} , nm)	Emission Max (λ_{em} , nm)	Fluorescence Quantum Yield (Φ_f)	Fluorescence Lifetime (τ_f , ns)
Cyclohexane	409	455	0.90	-
Acetonitrile	423	520	0.58	5.4
Ethanol	423	532[6]	0.38[8]	4.8[9]
Methanol	424	537[10]	0.42[10]	4.0[10]
1-Chloropropane	-	-	-	4-6
Water	412	555	0.03	-

Note: Photophysical properties can vary slightly depending on the specific experimental conditions and measurement techniques.

Table 2: Lasing Properties of Coumarin 153

Solvent	Pump Wavelength (nm)	Lasing Range (nm)	Lasing Peak (nm)	Efficiency (%)	Concentration (g/L)
Ethanol	355	517 - 574	535	15	2.40
Methanol	308	521 - 605	550	-	-

Experimental Protocols

Protocol 1: Preparation of Coumarin 153 Dye Solution

This protocol outlines the steps for preparing a stock solution and working solutions of Coumarin 153 for use in a dye laser.

Materials:

- Coumarin 153 (laser grade)
- Spectroscopic grade solvent (e.g., ethanol, methanol)
- Volumetric flasks (various sizes)
- Analytical balance
- Magnetic stirrer and stir bar
- Ultrasonic bath (optional)

Procedure:

- Stock Solution Preparation (e.g., 1 g/L):
 - Accurately weigh 10 mg of Coumarin 153 powder using an analytical balance.
 - Transfer the powder to a 10 mL volumetric flask.
 - Add a small amount of the chosen solvent (e.g., 5 mL of ethanol) to the flask to dissolve the dye.
 - Gently swirl the flask or use a magnetic stirrer to aid dissolution. An ultrasonic bath can be used for a short period if the dye is difficult to dissolve.
 - Once the dye is fully dissolved, add the solvent up to the 10 mL mark.
 - Stopper the flask and invert it several times to ensure a homogeneous solution. This stock solution has a concentration of 1 g/L.
- Working Solution Preparation:
 - For typical pulsed laser applications, a concentration in the range of 10^{-3} to 10^{-4} M is recommended. For a high-repetition-rate pulsed laser pumped at 355 nm in ethanol, a concentration of 2.40 g/L for the oscillator is suggested.^[4] For amplifiers, approximately one-third of this concentration should be used.^[4]

- To prepare a solution of a specific molarity, use the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass (g/mol) (Molar Mass of Coumarin 153 = 309.28 g/mol)
- Alternatively, dilute the stock solution to achieve the desired concentration. For example, to prepare 100 mL of a 0.24 g/L solution, take 24 mL of the 1 g/L stock solution and dilute it to 100 mL with the solvent in a volumetric flask.
- Higher concentrations can cause a red-shift in the tuning curve, while lower concentrations may result in a blue-shift.[\[6\]](#)

Storage:

- Store the dye solutions in a dark, cool place to prevent photodecomposition. Amber glass bottles are recommended.

Protocol 2: Operation of a Pulsed Dye Laser with Coumarin 153

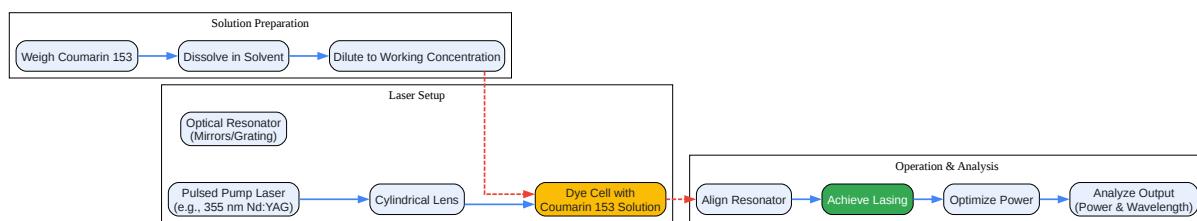
This protocol provides a general procedure for setting up and operating a transversely pumped dye laser using a Coumarin 153 solution.

Materials and Equipment:

- Pulsed laser pump source (e.g., Nd:YAG laser with third harmonic generation for 355 nm output)
- Dye circulator or a quartz cuvette
- Cylindrical lens for focusing the pump beam
- Optical resonator components (e.g., a high reflector and an output coupler, or a diffraction grating for tuning)
- Optical mounts and posts
- Power meter

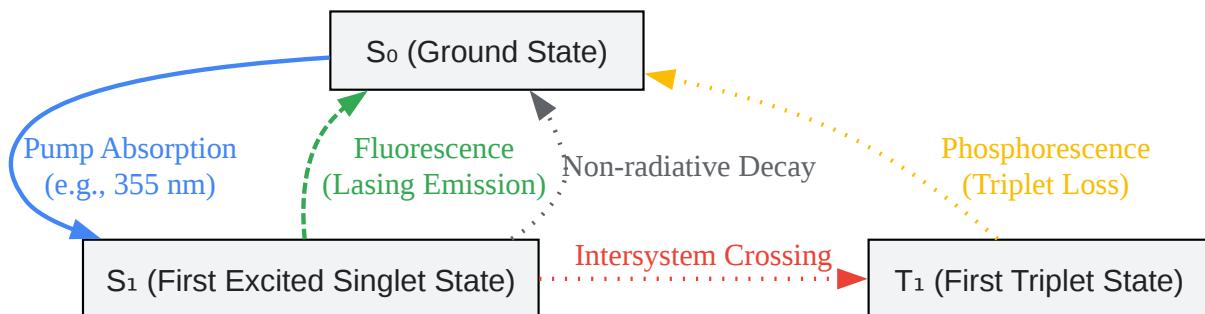
- Spectrometer
- Prepared Coumarin 153 dye solution

Procedure:


- System Setup:
 - Arrange the optical components on an optical table. A typical setup for a transversely pumped dye laser is shown in the workflow diagram below.
 - The pump beam should be directed towards the dye cell.
 - Place the cylindrical lens in the pump beam path to focus the beam into a line on the side of the dye cell. This creates a line-shaped gain region within the dye solution.
 - Align the optical resonator around the dye cell. The resonator axis should be perpendicular to the pump beam and pass through the excited region of the dye solution.
 - For a simple laser, the resonator can consist of a flat high reflector and a flat output coupler. For a tunable laser, the high reflector can be replaced with a diffraction grating.
- Dye Handling:
 - Fill the dye circulator or the quartz cuvette with the prepared Coumarin 153 solution. If using a circulator, ensure there are no air bubbles in the tubing or the dye cell.
- Laser Operation and Optimization:
 - Turn on the pump laser at a low power setting.
 - Observe the fluorescence from the dye solution.
 - Carefully align the resonator mirrors (or grating) to achieve laser oscillation. The output will be a coherent beam exiting through the output coupler.
 - Use a power meter to measure the output power of the dye laser.

- Optimize the alignment of the resonator and the position of the cylindrical lens to maximize the output power.
- If using a diffraction grating, the output wavelength can be tuned by rotating the grating.
- Use a spectrometer to measure the wavelength and bandwidth of the dye laser output.

Safety Precautions:


- Always wear appropriate laser safety goggles that protect against both the pump laser wavelength and the potential dye laser emission wavelengths.
- Handle Coumarin 153 powder and solutions in a well-ventilated area.
- Consult the Material Safety Data Sheet (MSDS) for Coumarin 153 and the solvents used for detailed safety information.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for using Coumarin 153 in a pulsed dye laser.

[Click to download full resolution via product page](#)

Caption: Simplified Jablonski diagram for Coumarin 153 laser dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. scribd.com [scribd.com]
- 3. CN102321091A - Method for preparing coumarin laser dye - Google Patents [patents.google.com]
- 4. Dyes for High-Repetition-Rate Pulsed Lasers - Sirah Lasertechnik [sirah.com]
- 5. Solvent organization around the perfluoro group of coumarin 153 governs its photophysical properties: An experimental and simulation study of coumarin dyes in ethanol as well as fluorinated ethanol solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin 153 - Sirah Lasertechnik [sirah.com]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Coumarin 153: Application Notes and Protocols for Use as a Laser Dye]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2892545#coumarin-153-as-a-laser-dye-application\]](https://www.benchchem.com/product/b2892545#coumarin-153-as-a-laser-dye-application)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com